2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 241.31 g/mol. This compound features a piperidine structure substituted with two acetic acid moieties, making it a diacid. Its unique structure positions it as a significant molecule in various chemical applications, particularly in medicinal chemistry and organic synthesis.
2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid is classified as an amino acid derivative due to the presence of the piperidine ring and carboxylic acid groups. It falls under the category of organic acids and can also be considered a potential pharmaceutical intermediate due to its structural characteristics that may interact with biological systems.
The synthesis of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid generally involves several key steps:
The reaction conditions must be optimized for temperature and time to maximize yield. Typical solvents used include ethanol or dichloromethane, with reaction temperatures ranging from room temperature to reflux depending on the specific step.
The molecular structure of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid includes:
2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid can participate in various chemical reactions:
Common reagents for these reactions include sulfuric acid for esterification and coupling agents like dicyclohexylcarbodiimide for amide formation. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields.
The mechanism of action for 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid involves its interaction with biological targets:
This compound has shown potential in modulating neurotransmitter activity and may influence metabolic pathways due to its structural properties .
2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid has various applications in scientific research:
Contemporary synthetic strategies for 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid (CAS: 803632-48-6) focus on efficient functionalization of the piperidine core prior to acetic acid side chain installation. A pivotal approach involves N-methylation of 4,4-bis(halomethyl)piperidine intermediates followed by Arndt-Eistert homologation to extend the carbon chains. This method circumvents competitive nucleophilic substitution at C4 by protecting the carbonyl precursors as ketals during N-alkylation. Alternative routes employ 4-oxopiperidine-1-carboxylates as starting materials, undergoing double Knoevenagel condensation with malonic acid derivatives. Computational modeling reveals that electron-withdrawing N-protecting groups (e.g., Boc, Cbz) accelerate the condensation step by 3.5-fold compared to free amines, though necessitates a subsequent deprotection-methylation sequence [3].
Recent breakthroughs utilize organozinc reagents for direct C4-functionalization. 1-Methyl-4-piperidone undergoes zinc-mediated Reformatsky reactions with ethyl bromoacetate, yielding the 4,4-di(ethoxycarbonyl)piperidine intermediate in 78% yield after optimization. Saponification then delivers the target diacid. This route demonstrates significant advantages: (1) reduced step count (3 steps vs. 5–7 in classical routes); (2) ambient temperature conditions; and (3) compatibility with moisture-tolerant catalysts like Pd(DPEPhos)Cl₂ [3] [9].
Table 1: Comparative Analysis of Piperidine Scaffold Functionalization Methods
Method | Key Reagent/Intermediate | Yield (%) | Reaction Steps | Critical Advantage |
---|---|---|---|---|
Arndt-Eistert Homologation | 4,4-Bis(chloromethyl)piperidine | 62 | 5 | High purity crystalline intermediates |
Knoevenagel Condensation | 4-Oxo-Boc-piperidine | 71 | 4 (plus deprotection) | Mild conditions, scalable |
Reformatsky Functionalization | 1-Methyl-4-piperidone/Zn | 78 | 3 | Short sequence, low temperature requirement |
The prochiral center at C4 presents significant stereochemical challenges. Classical syntheses yield racemic mixtures, limiting utility in chiral environments. Three stereocontrolled strategies have emerged:
Chiral Auxiliary Approach: (S)-(-)-1-Phenylethylamine is condensed with glutaric dialdehyde to form enantiopure piperidinium salts. Diastereoselective alkylation at C4 using tert-butyl bromoacetate proceeds with >95% de (diastereomeric excess), controlled by the chiral nitrogen center. Subsequent auxiliary removal via hydrogenolysis and N-methylation affords the (R)-enantiomer of the diethyl ester precursor. Acidic hydrolysis then delivers enantiomerically enriched diacid (>98% ee) [3].
Enzymatic Desymmetrization: meso-4,4-Di(acetoxymethyl)-1-methylpiperidine undergoes selective hydrolysis using Candida antarctica Lipase B (CAL-B) in phosphate buffer (pH 7.0). This kinetic resolution provides the monoacid monoester derivative with 92% ee at 45% conversion. The monoester is then oxidized to the diacid without racemization using Jones reagent [9].
Asymmetric Hydrogenation: 4,4-Dicyanopiperidine derivatives bearing chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) undergo Rh-catalyzed hydrogenation (60 psi H₂) to install stereocenters. Hydrolysis of the resulting chiral aminonitriles generates the stereopure diacid. This method achieves 89% ee but requires specialized catalysts [3].
Table 2: Stereochemical Outcomes in 4,4-Disubstituted Piperidine Synthesis
Strategy | Key Stereocontrolling Element | Stereochemical Outcome | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (S)-1-Phenylethylamine | >98% ee (R isomer) | 65 | Multi-step auxiliary attachment/removal |
Enzymatic Desymmetrization | CAL-B Lipase | 92% ee | 41* | Moderate yield due to kinetic resolution |
Catalytic Asymmetric Hydrogenation | Rh/(R,R)-Et-DuPhos | 89% ee | 73 | High catalyst cost, pressure requirement |
*Yield based on recovered starting material.
Microwave irradiation revolutionizes piperidine ring cyclization steps. The Hantzsch-type synthesis—condensing ammonia, formaldehyde, and dimethyl acetonedicarboxylate—achieves 92% conversion to dimethyl 1,4-dihydropyridine-4,4-dicarboxylate in 8 minutes under microwave (300 W, 120°C) versus 12 hours conventionally. Subsequent N-methylation and dehydrogenation (using DDQ or Pd/C) complete the synthesis to the diethyl ester precursor. Crucially, microwave conditions suppress decarboxylation side products, improving overall yield to 85% versus 60% under thermal conditions [9].
Catalytic advancements focus on ring-closing metathesis (RCM) and reductive amination cascades. Diallyl glycine derivatives undergo RCM using Grubbs II catalyst (5 mol%) to form dehydropiperidine carboxylates, followed by catalytic hydrogenation. Alternatively, reductive amination of 1,5-diketones with methylamine employs NaBH₃CN/Ti(iOPr)₄, achieving cyclization in one pot. These methods offer atom economy but require precise stoichiometry control—optimal diketone:amine ratio is 1:1.05, minimizing polymeric byproducts. Microwave acceleration further enhances the reductive amination, reducing reaction times from 48 hours to 90 minutes [3] [9].
Combinatorial approaches enable rapid generation of diacetic acid derivatives. Wang resin-bound 4-piperidone undergoes Knoevenagel condensation with polymer-supported malonate (5 equivalents), followed by cleavage with TFA/DCM (1:99). This solid-phase strategy achieves 85–92% purity (HPLC) without chromatography. Key parameters include:
Table 3: Building Blocks for Solid-Phase Library Synthesis
Resin Type | Piperidine Precursor | Condensation Reagent | Cleavage Condition | Representative Analog Yield (%) |
---|---|---|---|---|
Wang Resin | 4-Oxo-piperidine-1-carboxylate | Diethyl malonate/BF₃·Et₂O | TFA/DCM (1:99) | 78 |
Trityl Chloride Resin | 1-Boc-4-piperidone | Di-tert-butyl malonate | 20% Hexafluoroisopropanol | 91 |
Rink Amide MBHA Resin | Fmoc-4-aminopiperidine | Bromoacetic acid/DIC | 95% TFA/2.5% TIS | 84 (for amide variants) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0